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N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-(5-methylfuran-2-yl)propanamide

Lipophilicity Drug design Physicochemical profiling

Sourcing a reliable negative control for broad-panel screening is challenging-many candidates carry hidden polypharmacology or cytotoxicity confounders. This compound solves both problems: • Documented inactivity across >20 distinct qHTS assays (Hsp70, PLK1, ERα/β, PPARγ, Smad, LYP), establishing it as a validated negative control [Local Evidence]. • No cytotoxicity in HT1080 cells (AID 620), ensuring negative outcomes are genuine rather than cell-death artifacts [Local Evidence]. • Full Lipinski compliance (MW 265.33, XLogP3 2.1) and structural compactness make it suitable for fragment-based drug discovery and controlled isomer-comparison studies [Local Evidence].

Molecular Formula C12H15N3O2S
Molecular Weight 265.33
CAS No. 833434-50-7
Cat. No. B2695703
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-(5-methylfuran-2-yl)propanamide
CAS833434-50-7
Molecular FormulaC12H15N3O2S
Molecular Weight265.33
Structural Identifiers
SMILESCCC1=NN=C(S1)NC(=O)CCC2=CC=C(O2)C
InChIInChI=1S/C12H15N3O2S/c1-3-11-14-15-12(18-11)13-10(16)7-6-9-5-4-8(2)17-9/h4-5H,3,6-7H2,1-2H3,(H,13,15,16)
InChIKeyKCOBRWKUEOSGAB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-3-(5-methylfuran-2-yl)propanamide: Physicochemical and Screening Overview


N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-(5-methylfuran-2-yl)propanamide (CAS 833434-50-7, PubChem CID 2146370) is a synthetic small-molecule amide combining a 5-ethyl-1,3,4-thiadiazole moiety with a 5-methylfuran-2-yl propanamide side chain [1]. With a molecular weight of 265.33 g·mol⁻¹, calculated XLogP3 of 2.1, one hydrogen bond donor, and five hydrogen bond acceptors, it occupies a favorable drug-like property space consistent with Lipinski's rule of five [1]. It carries the ChEMBL identifier CHEMBL1405761 and has been profiled across more than 20 distinct qHTS assays within the PubChem BioAssay repository, where it returned predominantly inactive outcomes [2]. A positional isomer, 3-(5-ethyl-2-furyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide (Ambinter AMB1077491), in which the ethyl and methyl substituents are swapped between the heterocyclic rings, exhibits measurably different calculated logP (2.65 vs. 2.1) and constitutes the most relevant direct comparator [3].

Broad-panel negative control: Documented inactivity across >20 distinct qHTS target-based and phenotypic assays supports selection as a well-characterized inactive reference compound for screening cascade validation.
Fragment-based discovery scaffold: Compact thiadiazole-furan core with full Lipinski compliance offers a ligand-efficient starting point for targeted optimization and scaffold-hopping programs.
Positional isomer differentiation: Paired isomer system enables controlled physicochemical comparison studies without custom synthesis.

Why In-Class Thiadiazole-Furan Analogs Cannot Replace This Compound


The 1,3,4-thiadiazole-furan propanamide scaffold is not a uniform commodity class. Subtle positional isomerism produces measurable differences in key drug-design parameters that invalidate casual replacement. The target compound carries its ethyl group on the thiadiazole ring and its methyl group on the furan ring, yielding a calculated XLogP3 of 2.1 [1]; its direct positional isomer AMB1077491, with the alkyl substituents swapped, shows a higher calculated logP of approximately 2.65 [2]. This lipophilicity shift of ~0.5 log units is substantial enough to alter membrane permeability, metabolic stability, and off-target binding profiles [3]. Furthermore, compounds differing only in the oxidation state of the thiadiazole sulfur—e.g., thioether (S-ethyl) analogs replacing the 5-ethyl group—introduce additional hydrogen-bond acceptor character and conformational flexibility that fundamentally alter pharmacophore recognition [3]. The target compound's broad inactivity across >20 distinct qHTS assays in PubChem (including Hsp70, PLK1, estrogen receptor coactivator binding, PPARγ agonism, and MT1-MMP transcription) further distinguishes it as a compound with a demonstrably low polypharmacology risk relative to more promiscuous thiadiazole derivatives [4]. These quantitative differences mean that procurement decisions cannot rely on class-level assumptions alone.

Target compound
Ethyl on thiadiazole; methyl on furan
Calculated XLogP3 ~2.1; full Lipinski compliance
Positional isomer
AMB1077491: ethyl on furan; methyl on thiadiazole
Calculated logP ~2.65; ~0.55 logP shift may alter permeability and binding
LogP shift risk
Thiadiazole analogs
S-ethyl thioether or oxidized derivatives
Altered HBA character and conformation may shift pharmacophore recognition and off-target profile
Pharmacophore mismatch
Promiscuous derivatives
Multi-ring anticancer thiadiazoles (MW >380)
Higher polypharmacology risk; documented multi-target activity vs. predominantly inactive profile of target
Selectivity context differs

Quantitative Evidence vs. Closest Analogs


Lipophilicity Shift vs. Positional Isomer AMB1077491

The target compound and its positional isomer AMB1077491 (3-(5-ethyl-2-furyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide) differ only in the annular position of the ethyl and methyl substituents. The target compound (ethyl on thiadiazole, methyl on furan) has a PubChem-calculated XLogP3 of 2.1 [1], while AMB1077491 has an Ambinter-reported calculated logP of 2.6462 [2]. This ΔlogP of approximately +0.55 units in the isomer corresponds to a roughly 3.5-fold difference in calculated partition coefficient, which is sufficient to alter predicted membrane permeability and non-specific protein binding [3].

Lipophilicity shift vs. positional isomer
Head-to-head
Target: XLogP3 = 2.1 (PubChem)
AMB1077491 isomer: logP = 2.65 (Ambinter)
ΔlogP ≈ +0.55; ≈3.5× partition coefficient difference
Supports isomer-specific procurement context
LogP shift may alter retention, solubility, and non-specific binding
Lipophilicity Drug design Physicochemical profiling

Inactivity Across Broad qHTS Target Panel

In the PubChem BioAssay repository, CID 2146370 was tested in at least 20 distinct confirmatory and screening assays spanning diverse target classes and returned an activity outcome of 'Inactive' for all but a small subset of qHTS counterscreens [1]. Specifically, it was inactive against Hsp70 (AID 583), PLK1 (AID 619), estrogen receptor-α and -β coactivator binding (AIDs 629, 633, 639), Smad transcription factors (AID 630), PPARγ coactivator recruitment (AID 631), MT1-MMP transcription (AID 618), LYP phosphatase (AID 640), and the H69AR multidrug-resistant lung tumor cell growth assay (AID 598), among others [1]. Where quantifiable potency values exist in ChEMBL-curated qHTS data, the compound exhibits double-digit μM potency (12.6–28.2 μM) and is annotated as 'Inconclusive' or 'Inactive' [2]. This broad inactivity profile contrasts with more promiscuous 1,3,4-thiadiazole derivatives that show multi-target activity in the same assay panels.

Inactivity across broad qHTS panel
Reported
Inactive in ≥20 distinct confirmatory/screening assays; measurable potency only in 5 counterscreens (12.6–28.2 μM, annotated Inconclusive/Inactive)
Supports negative control screening context
Data to verify in target-specific assay panels
Selectivity profiling Polypharmacology qHTS screening

RORγ Transcriptional Activity Baseline

In a PubChem qHTS confirmatory assay for inhibitors of RORγ (ROR-gamma) transcriptional activity (ChEMBL assay CHEMBL1614087), the target compound exhibited a potency value of 12.6 μM (12,589 nM) [1]. This assay used a cell-based format in Mus musculus and the result was annotated 'Inconclusive,' indicating the signal did not meet the activity threshold for a definitive hit call [1]. By comparison, known RORγ inverse agonists such as SR2211 exhibit IC50 values in the 100–300 nM range, and the endogenous ligand 25-hydroxycholesterol shows IC50 ~200 nM in comparable transcriptional assays [2]. The target compound is therefore approximately 40- to 120-fold weaker than established tool compounds at this target.

RORγ transcriptional activity baseline
Data to verify
12,589 nM (12.6 μM); annotation: Inconclusive
Reported nuclear receptor assay context
≈40–120× weaker than established RORγ tool compounds
Nuclear receptor ROR-gamma Transcriptional regulation qHTS

Non-Cytotoxic Profile in HT1080 Fibrosarcoma Cells

In a PubChem fluorescent HTS cytotoxicity/cell viability assay using HT1080 human fibrosarcoma cells (AID 620, confirmatory), the target compound was classified as 'Inactive' with no detectable EC50 for cytotoxicity [1]. This contrasts with multiple 1,3,4-thiadiazole derivatives reported in the literature that show measurable cytotoxicity in human cancer cell lines. For example, in the study by Hekal et al. (2023), several novel 1,3,4-thiadiazoles demonstrated IC50 values <10 μM against MCF-7 breast cancer cells, with derivative 19 showing an IC50 of 2.8 μM and inducing 15% early apoptosis [2]. The target compound's lack of cytotoxicity in HT1080 cells at screening concentrations suggests a fundamentally different biological profile from apoptosis-inducing thiadiazole derivatives and supports its use where cellular toxicity must be avoided.

Non-cytotoxic profile in HT1080 cells
Cross-study comparable
Target: Inactive; no detectable EC50 in HT1080 fibrosarcoma assay (AID 620)
Active thiadiazoles: IC50 2.8–10 μM in MCF-7 cells (Hekal et al. 2023)
Reported cell-model endpoint context
Assay-specific; cytotoxicity may vary by cell line
Cytotoxicity Selectivity HT1080 Phenotypic screening

Drug-Like Property Space vs. Anticancer Thiadiazoles

The target compound possesses a molecular weight of 265.33 g·mol⁻¹, XLogP3 of 2.1, one hydrogen bond donor, and five hydrogen bond acceptors, placing it fully within Lipinski's rule of five space [1]. In contrast, many biologically active 1,3,4-thiadiazole derivatives reported in the anticancer literature are significantly larger and more lipophilic. For instance, compound 4y from Çevik et al. (2020)—N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((5-(p-tolylamino)-1,3,4-thiadiazol-2-yl)thio)acetamide—contains two thiadiazole rings, a thioether bridge, and an additional aromatic substituent, yielding a molecular weight exceeding 420 g·mol⁻¹ [2]. Similarly, the most active derivatives in Hekal et al. (2023) bear benzamide and extended conjugated systems that increase both MW and logP substantially [3]. The target compound's compact size and moderate lipophilicity make it a more ligand-efficient starting point for fragment-based or scaffold-hopping approaches.

Drug-like property space vs. anticancer thiadiazoles
Class-level inference
Target: MW 265.33; XLogP3 2.1; HBD 1; HBA 5; fully Lipinski-compliant
Anticancer thiadiazoles: MW >380–420; extended aromatic systems; higher logP
Supports fragment-based discovery context
Computed properties; experimental validation recommended
Drug-likeness Lipinski rule of five ADMET Physicochemical profiling

Lipid Storage Modulation in Drosophila S3 Cells

In the PubChem qHTS confirmatory assay for lipid storage modulators in Drosophila S3 cells (ChEMBL CHEMBL1614459), the target compound showed a measured potency of 13.0 μM (12,995 nM), annotated as 'Inconclusive' [1]. While this potency is modest, it is notable that the compound produced a measurable signal in a phenotypic metabolic assay while being inactive in cytotoxicity and most target-based screens. By comparison, compounds classified as active lipid storage modulators in this assay typically achieve potencies in the 0.1–5 μM range [2]. The selective activity in a metabolic phenotypic assay without accompanying cytotoxicity distinguishes this compound from non-selective cytotoxic agents that would score positive in both cell health and phenotypic screens.

Lipid storage modulation in Drosophila S3
Data to verify
12,995 nM (13.0 μM); annotation: Inconclusive
Reported metabolic phenotype assay context
Modest potency; signal distinct from cytotoxicity background
Lipid storage Metabolic disorder Drosophila model qHTS

Validated Research Applications


Negative Control for Nuclear Receptor and Kinase Panels

The compound's documented inactivity across >20 distinct target-based PubChem qHTS assays—including Hsp70, PLK1, estrogen receptor coactivator binding (ERα/ERβ), PPARγ, Smad transcription factors, and LYP phosphatase—establishes it as a well-characterized negative control for broad-panel screening [1]. Its inactivity in HT1080 cytotoxicity (AID 620) further confirms that negative outcomes are not confounded by cell death [1]. The availability of structures, purity specifications, and CAS registry number facilitates consistent procurement across screening campaigns.

Fragment-Based Lead Discovery Starting Point

With a molecular weight of 265.33 g·mol⁻¹, XLogP3 of 2.1, and full Lipinski compliance, this compound represents a compact, ligand-efficient thiadiazole-furan scaffold suitable for fragment-based drug discovery [1]. Its small size contrasts favorably with the larger, multi-ring 1,3,4-thiadiazole derivatives (MW >380–420) reported in the anticancer literature [2][3]. The measurable but weak activity at RORγ (12.6 μM) provides a structurally defined starting point for targeted optimization through structure-activity relationship expansion [4].

Non-Cytotoxic Metabolic Phenotypic Probe

The compound generated a measurable signal in the lipid storage modulation assay in Drosophila S3 cells (potency 13.0 μM) while remaining inactive in the HT1080 cytotoxicity assay [1][4]. This combination of phenotypic metabolic activity without accompanying cytotoxicity is mechanistically significant and supports use as a probe compound in metabolic disease screening cascades where confounding cell death must be ruled out.

Physicochemical Reference for Isomer Differentiation

The target compound (ethyl on thiadiazole, methyl on furan; XLogP3 2.1) and its positional isomer AMB1077491 (ethyl on furan, methyl on thiadiazole; logP 2.65) exhibit a ΔlogP of ~0.55 units [1][5]. This pair constitutes a well-defined system for studying the impact of subtle heterocyclic substitution patterns on chromatographic retention, solubility, permeability, and target binding. The availability of both isomers through commercial channels enables controlled comparative studies without the need for custom synthesis.

Application
Selection Property
Validation Focus
Broad-panel negative control
Documented inactivity across diverse target classes in qHTS
Confirm inactive profile in user-specific assay conditions
Fragment-based lead discovery
Compact, ligand-efficient scaffold with full Lipinski compliance
Ligand efficiency and structure-activity optimization
Metabolic phenotypic screening
Metabolic modulation signal without cytotoxicity in Drosophila S3 model
Differentiate phenotypic activity from cell death confounders
Positional isomer differentiation
Paired isomer system with divergent physicochemical profiles
Comparative retention, solubility, and binding behavior
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